REACTION_SMILES
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[CH:17](=[N:18][OH:19])[c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[F:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][o:10][cH:11][c:12]2[C:13](=[O:14])[O:15][CH3:16])[cH:6][cH:7]1>>[cH:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][o:10][cH:11][c:12]2[C:13](=[O:14])[O:15][CH3:16])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ON=Cc1ccccc1
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Name
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COC(=O)c1conc1-c1ccc(F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1conc1-c1ccc(F)cc1
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Name
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Type
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product
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Smiles
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COC(=O)c1conc1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |